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Compound of Interest

Compound Name: 1H-Pyrazolo[4,3-B]pyridin-3-amine

Cat. No.: B1283500

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry,
forming the core of numerous biologically active compounds. A critical, yet often nuanced,
aspect of its chemistry is the phenomenon of prototropic tautomerism. This guide provides an
in-depth technical overview of the tautomeric behavior of pyrazolo[4,3-b]pyridine systems,
focusing on the equilibrium between the 1H- and 2H-tautomers. Understanding this equilibrium
is paramount for rational drug design, as the predominant tautomer can significantly influence
the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity,
and ultimately, its interaction with biological targets.

This document summarizes key computational and experimental methodologies for the study of
this tautomerism, presents available quantitative data, and offers generalized protocols for
researchers in the field.

Tautomeric Forms of Pyrazolo[4,3-b]pyridine

The fundamental tautomeric equilibrium in unsubstituted pyrazolo[4,3-b]pyridine involves the
migration of a proton between the N1 and N2 positions of the pyrazole ring.
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Experimental Workflow
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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